molecular formula C12H16BrNO2 B1419139 Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate CAS No. 1157814-88-4

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B1419139
CAS No.: 1157814-88-4
M. Wt: 286.16 g/mol
InChI Key: CKTAFYPHOFBMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate is a chemically defined amino acid ester derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a 2-methylpropanoate ester backbone substituted with a (2-bromophenyl)methyl amino group, a structural motif known to confer distinctive steric and electronic properties. The presence of both the ester functionality and the tertiary amino group within a sterically hindered framework makes this compound a valuable building block for the construction of more complex molecules, particularly in pharmaceutical development where such scaffolds are frequently employed . The 2-bromophenyl substituent provides a handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig amination reactions, enabling its integration into diverse compound libraries for biological screening . Similarly structured amino acid ester derivatives are extensively utilized as key intermediates in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), where they can impart conformational constraints to peptides, potentially enhancing metabolic stability and modifying biological activity profiles . The compound's structural analogy to documented intermediates in patent literature suggests its potential application in developing histamine H1 receptor antagonists or other therapeutic classes, positioning it as a critical reagent for drug discovery programs . As a fine chemical intermediate, it is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or consumer applications. Researchers are advised to handle this material under controlled conditions, considering the reactivity of both the bromoaryl and ester functional groups.

Properties

IUPAC Name

methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTAFYPHOFBMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS RN: 154825-97-5)

  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 257.12 g/mol
  • Key Differences: The bromine atom is located at the para position (4-bromophenyl) instead of the ortho (2-bromophenyl) position. Lacks the amino group, resulting in a simpler ester structure.

Methyl 2-[(5-Bromo-2-Nitrophenyl)Amino]-2-Methylpropanoate (CAS RN: 1803589-02-7)

  • Molecular Formula : C11H13BrN2O4
  • Molecular Weight : 317.14 g/mol
  • Key Differences :
    • Contains a nitro group at the 2-position and bromine at the 5-position on the phenyl ring.
    • The nitro group increases molecular weight and introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or reduce stability under reducing conditions .

Analogues with Alternative Halogenation or Functional Groups

Methyl 2-(4-(4-Chlorobutanoyl)Phenyl)-2-Methylpropanoate (CAS RN: 154477-54-0)

  • Molecular Formula : C15H19ClO3
  • Molecular Weight : 282.76 g/mol
  • Key Differences: Replaces the bromophenylamino group with a 4-chlorobutanoylphenyl substituent. The chlorinated acyl group introduces a ketone functionality, increasing hydrophobicity and altering metabolic pathways in biological systems .

2-[(2-Hydroxyethyl)Dithio]Ethyl 2-Bromo-2-Methylpropanoate (CAS RN: 1228427-76-6)

  • Molecular Formula : C8H13BrO2S2
  • Molecular Weight : 293.23 g/mol
  • Key Differences: Features a dithioethyl-hydroxyethyl ester group instead of a methyl ester.

Acid and Ester Derivatives

2-Bromo-2-Methylpropanoic Acid

  • Molecular Formula : C4H7BrO2
  • Molecular Weight : 167.01 g/mol
  • Key Differences :
    • The free carboxylic acid form lacks the methyl ester group.
    • Increased acidity (pKa ≈ 2.8–3.0) compared to esters, affecting solubility in aqueous environments .

Biological Activity

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications.

This compound can be synthesized through a variety of methods, including:

  • Esterification : Reacting 2-(2-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst.
  • Bromination : Brominating methyl 2-phenyl-2-methylpropanoate using bromine or N-bromosuccinimide (NBS) under radical conditions.

These methods yield a compound characterized by its bromine substituent, which plays a crucial role in its reactivity and biological interactions .

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its pharmacological effects and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The compound's mechanism involves the induction of apoptosis in cancer cells, which was confirmed through assays measuring cell viability and apoptosis markers .

Enzyme Inhibition

The compound has also been shown to inhibit specific enzymes that are crucial in cancer metabolism. For instance, it acts as a potent inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are often overactive in cancer cells. This inhibition leads to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

Case Studies

  • Study on HepG2 Cells : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
  • MCF-7 Cell Line : Another study assessed the effect on MCF-7 cells, where the compound induced G1 phase cell cycle arrest. This was associated with upregulation of p21 and downregulation of cyclin D1, suggesting a mechanism for its antiproliferative effects .

Research Findings Summary Table

Study Cell Line IC50 (µM) Mechanism
Anticancer ActivityHepG210 - 20Induction of apoptosis
Enzyme InhibitionMCF-7Not specifiedHDAC inhibition leading to cell cycle arrest

Q & A

Q. Q1: What are the recommended synthetic routes for Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step process:

Amination : React 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

Esterification : Use methanol as a nucleophile in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester.
Key intermediates, such as the secondary amine precursor, are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight and purity). Impurity profiling can reference pharmacopeial standards for related esters, such as those in (e.g., MM0002.13 for analogous propanoic acid derivatives) .

Q. Q2: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization). Compare retention times with synthetic intermediates.
  • Spectroscopy : FT-IR confirms the ester carbonyl stretch (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹). HRMS ensures accurate mass matching (e.g., [M+H]⁺ calculated for C₁₃H₁₇BrNO₂: 322.03).
  • Thermal Analysis : DSC detects polymorphic transitions, critical for stability studies .

Intermediate Research Questions

Q. Q3: What experimental design strategies optimize the yield of this compound?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Reaction temperature (40–80°C), stoichiometry (1:1 to 1:2 amine:ester), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) models interactions between variables. For example, highlights DoE’s role in minimizing trial-and-error approaches by integrating computational and statistical tools .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance amination efficiency.

Contradictions : While uses HBr for bromination, competing side reactions (e.g., ester hydrolysis) may require pH control .

Q. Q4: How do structural analogs of this compound influence reactivity in medicinal chemistry applications?

Methodological Answer:

  • Analog Synthesis : Replace the 2-bromophenyl group with 2-chlorophenyl () or nitroaryl groups () to study electronic effects on bioactivity .
  • Biological Assays : Test analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement). demonstrates how amino-methyl groups enhance interactions with biological targets .
  • SAR Analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends using regression models.

Advanced Research Questions

Q. Q5: What computational methods elucidate the reaction mechanism and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states during amination. emphasizes ICReDD’s approach, combining quantum chemical calculations (e.g., B3LYP/6-31G*) with experimental validation .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvation energies in DMF vs. acetonitrile.
  • Charge Distribution : NBO analysis reveals electron density at the amino group, guiding derivatization strategies.

Contradictions : Computational predictions may conflict with experimental yields due to unaccounted steric effects (e.g., 2-bromophenyl hindrance).

Q. Q6: How can in vitro models assess the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADME Studies :
    • Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
  • Toxicity Screening :
    • Cytotoxicity : MTT assays in HepG2 cells ( notes in vitro limitations for non-pharmaceutical compounds) .
    • Genotoxicity : Ames test for mutagenic potential.

Key Considerations

  • Contradictions : and emphasize restrictions on in vivo use; adhere to ethical guidelines for non-pharmaceutical compounds .
  • Advanced Tools : Integrate ICReDD’s computational-experimental loop () for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.